(2-Imidazol-1-yl-phenyl)methanol

描述

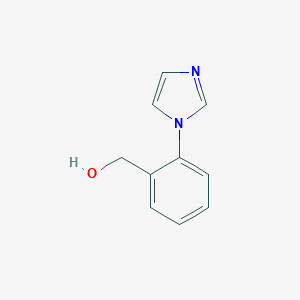

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-imidazol-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-7-9-3-1-2-4-10(9)12-6-5-11-8-12/h1-6,8,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEOSWPDJPLJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577468 | |

| Record name | [2-(1H-Imidazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25373-56-2 | |

| Record name | 2-(1H-Imidazol-1-yl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25373-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(1H-Imidazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Studies of 2 Imidazol 1 Yl Phenyl Methanol

Quantum Chemical Calculations on Electronic Structure and Reactivity of (2-Imidazol-1-yl-phenyl)methanol

Quantum chemical calculations offer a detailed picture of the electron distribution and orbital energies, which are fundamental to the chemical behavior of this compound.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic properties of imidazole-containing compounds. By solving the Schrödinger equation in an approximate manner, DFT allows for the calculation of the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity.

For imidazole (B134444) derivatives, the HOMO is typically distributed over the electron-rich imidazole and phenyl rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often localized on the same aromatic systems, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

While specific DFT calculations for this compound are not extensively reported in publicly available literature, studies on structurally similar compounds, such as 2-phenyl-substituted imidazoles, provide valuable insights. For these molecules, DFT calculations have been employed to determine the relative stabilities of different tautomeric and rotameric forms. For instance, calculations on (2-phenyl-1H-imidazol-4-yl)methanol have suggested the preferred tautomer in both the gas phase and in solution.

Table 1: Representative Frontier Orbital Energies for a Generic Phenyl-Imidazole System (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 to -2.5 | Primarily located on the phenyl and imidazole rings, indicating sites for nucleophilic attack. |

| HOMO | -5.5 to -6.5 | Distributed across the phenyl and imidazole rings, indicating sites for electrophilic attack. |

| HOMO-LUMO Gap | 3.0 to 5.0 | Suggests moderate to high chemical stability. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic imidazole compounds. Specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is also a powerful tool for predicting spectroscopic properties, which can aid in the characterization of this compound and its derivatives. DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. For complex molecules, computational predictions can be indispensable in assigning experimental spectra. Studies on related 2-phenylimidazoles have shown that DFT-GIAO (Gauge-Including Atomic Orbital) methods can successfully predict ¹³C NMR spectra, even in cases where fast tautomerization in solution complicates experimental measurements.

Furthermore, computational methods can be used to explore potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely mechanism. This information is invaluable for optimizing reaction conditions and understanding the molecule's stability.

Molecular Docking and Dynamics Simulations for Biological Interactions of this compound Derivatives

To explore the potential of this compound derivatives as therapeutic agents, molecular docking and dynamics simulations are employed to model their interactions with biological targets.

Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the structural basis of a molecule's biological activity. For instance, derivatives of the closely related compound 2-(1H-imidazol-1-yl)-1-phenylethanol have been investigated as potential antiprotozoal agents. Molecular docking studies of these compounds into the active site of Trypanosoma cruzi CYP51 (sterol 14α-demethylase), a key enzyme for the parasite's survival, have revealed important binding interactions. These studies suggest that the imidazole nitrogen atom coordinates with the heme iron in the enzyme's active site, while the phenyl group engages in hydrophobic interactions with surrounding amino acid residues.

Table 2: Key Interacting Residues in the Active Site of a Hypothetical Protein Target for a this compound Derivative (Illustrative)

| Amino Acid Residue | Interaction Type |

| Cysteine | Coordination with heme iron via imidazole nitrogen |

| Tyrosine | Hydrogen bonding with the methanol (B129727) hydroxyl group |

| Phenylalanine | π-π stacking with the phenyl ring |

| Leucine, Valine | Hydrophobic interactions with the phenyl-imidazole scaffold |

Note: This table is a hypothetical representation of potential interactions and is based on common binding modes of imidazole-based enzyme inhibitors.

Conformational Analysis in Biological Environments

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations can reveal how the ligand and protein adapt to each other's presence, the stability of the binding interactions, and the role of solvent molecules. By simulating the movement of atoms and molecules, MD can provide insights into the conformational changes that this compound and its derivatives may undergo in a biological environment, which can be critical for their activity.

In Silico Design and Virtual Screening of Novel this compound Analogs

The insights gained from quantum chemical calculations and molecular simulations can be leveraged for the in silico design and virtual screening of novel analogs of this compound with potentially improved properties.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can be either structure-based, relying on the three-dimensional structure of the target protein, or ligand-based, using the structure of a known active molecule as a template. For example, a pharmacophore model could be developed based on the key structural features of this compound that are essential for its activity. This model can then be used to search virtual libraries for new compounds that possess these features.

The in silico design of novel analogs can involve modifying the core structure of this compound to enhance its binding affinity, selectivity, or pharmacokinetic properties. For example, computational tools can be used to predict how different substituents on the phenyl or imidazole rings would affect the molecule's electronic properties and its interaction with a target protein. This iterative process of design, computational evaluation, and subsequent synthesis can significantly accelerate the discovery of new and more effective molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。